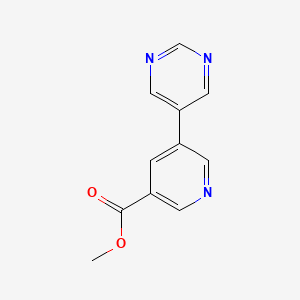

Methyl 5-(pyrimidin-5-yl)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-pyrimidin-5-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)9-2-8(3-12-4-9)10-5-13-7-14-6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCZPRXUHKQDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629591 | |

| Record name | Methyl 5-(pyrimidin-5-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-21-1 | |

| Record name | Methyl 5-(pyrimidin-5-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For Methyl 5-(pyrimidin-5-yl)nicotinate, the spectrum would be characterized by a combination of absorptions from the pyridine (B92270) ring, the pyrimidine (B1678525) ring, and the methyl ester group.

Key expected absorption bands for this compound would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, corresponding to the C-H bonds on both the pyridine and pyrimidine rings.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1730-1715 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrimidine and pyridine rings, and the C=C bonds of the aromatic systems, would give rise to a series of sharp to medium intensity bands in the 1600-1400 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch of the ester group is anticipated to produce a strong band in the 1300-1100 cm⁻¹ range.

CH₃ Bending: The bending vibrations of the methyl group (CH₃) from the ester would be found around 1450 cm⁻¹ and 1380 cm⁻¹.

Ring Bending and Out-of-Plane C-H Bending: The lower frequency region (below 1000 cm⁻¹) would contain a complex pattern of absorptions corresponding to the bending vibrations of the pyridine and pyrimidine rings, as well as the out-of-plane C-H bending vibrations.

Interactive Data Table: Predicted FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretching | Aromatic Rings |

| 1730-1715 | Strong | C=O Stretching | Ester |

| 1600-1450 | Medium | C=N and C=C Stretching | Pyridine & Pyrimidine |

| 1450, 1380 | Medium | C-H Bending | Methyl (Ester) |

| 1300-1100 | Strong | C-O Stretching | Ester |

| Below 1000 | Variable | Ring Bending and Out-of-Plane C-H Bending | Aromatic Rings |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings. The symmetric breathing vibrations of the pyridine and pyrimidine rings would be expected to produce strong and sharp signals in the Raman spectrum. The C=C and C=N stretching vibrations would also be Raman active. The C=O stretch, while strong in FTIR, is typically weaker in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the pyridine and pyrimidine rings, as well as the methyl ester protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 4.0 | Singlet | 3H | -OCH₃ (Methyl ester) |

| ~7.4 - 9.3 | Multiplets | 6H | Protons on Pyridine and Pyrimidine rings |

The aromatic region (7.4-9.3 ppm) would display a complex pattern of doublets, triplets, or doublets of doublets, corresponding to the specific coupling interactions between adjacent protons on the two heterocyclic rings. The exact chemical shifts and coupling constants would be critical for assigning each proton to its specific position on the rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, a signal would be observed for each unique carbon atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~52 - 53 | CH₃ | -OCH₃ (Methyl ester) |

| ~120 - 160 | Aromatic CH and C | Carbons of Pyridine and Pyrimidine rings |

| ~165 - 166 | Quaternary C (C=O) | Carbonyl Carbon (Ester) |

The chemical shifts of the aromatic carbons would be influenced by the nitrogen atoms within the rings and the substitution pattern.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This is invaluable for tracing the connectivity of protons within the pyridine and pyrimidine rings. Cross-peaks in the COSY spectrum would connect coupled protons, allowing for the differentiation of the spin systems of each ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, an HMBC correlation would be expected between the methyl protons of the ester group and the carbonyl carbon, as well as the carbon of the pyridine ring to which the ester group is attached. Correlations between protons on one ring and carbons on the other would definitively confirm the connectivity between the pyridine and pyrimidine rings.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is essential for confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structural connectivity. Under typical electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation, primarily involving the cleavage of the ester group and the bond linking the two heterocyclic rings. The initial loss of the methoxy (B1213986) radical (•OCH3) from the molecular ion would result in a prominent fragment ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the ester functionality and cleavage at the C-C bond between the pyridine and pyrimidine rings. The relative abundances of these fragment ions provide a fingerprint that aids in structural confirmation.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₉N₃O₂ bldpharm.comchemscene.comchemscene.com |

| Molecular Weight | 215.21 g/mol bldpharm.comchemscene.comchemscene.com |

This table is generated based on available data and predicted fragmentation patterns. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about the extent of conjugation. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions, which are typical for aromatic and heterocyclic systems containing C=C, C=N double bonds, and non-bonding electrons on nitrogen and oxygen atoms. tanta.edu.egyoutube.com

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-400 | Pyridine and Pyrimidine rings |

| n → π | >300 | C=N, C=O |

This table outlines the expected electronic transitions. Specific absorption maxima require experimental determination.

Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An SCXRD analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular conformation.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. chemscene.com For this compound, these interactions are expected to include weak C–H···N and C–H···O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.comcardiff.ac.uk

Computational Chemistry and Theoretical Molecular Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems, such as atoms and molecules. jchemrev.comjchemrev.com This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying complex organic molecules. DFT calculations can determine the optimized molecular geometry, electronic distribution, and other key physicochemical properties of Methyl 5-(pyrimidin-5-yl)nicotinate. Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to ensure reliable and accurate results. nih.govresearchgate.net

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. This process is critical as the geometry of a molecule dictates many of its physical and chemical properties.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. The two aromatic rings in this compound are not in the same plane, and rotation around the C-C bond connecting the pyridine (B92270) and pyrimidine (B1678525) rings leads to different conformers with varying energies. By calculating the potential energy surface as a function of the dihedral angle between the two rings, the most stable conformer can be identified.

Illustrative Optimized Geometric Parameters for this compound This table presents hypothetical, yet realistic, optimized geometric parameters calculated using DFT.

| Parameter | Bond/Angle | Illustrative Value (Å/°) |

| Bond Lengths | C(pyridine)-C(pyrimidine) | 1.485 Å |

| C=O | 1.210 Å | |

| C-O(ester) | 1.355 Å | |

| O-CH₃ | 1.440 Å | |

| C-N (pyrimidine) | 1.335 Å | |

| Bond Angles | C-C-C (pyridine) | 119.5° |

| C-N-C (pyrimidine) | 116.0° | |

| O=C-O(ester) | 123.0° | |

| Dihedral Angle | Pyridine-C-C-Pyrimidine | 35.0° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. wjarr.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO may be distributed across the electron-deficient pyridine ring and the carbonyl group of the ester.

Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical FMO data calculated using DFT/B3LYP.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. The MEP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine and pyridine rings and the oxygen atom of the carbonyl group, highlighting these as sites for potential hydrogen bonding and electrophilic interactions. chemicalbook.com Conversely, the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. The stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is a key parameter that quantifies the strength of these interactions.

Illustrative NBO Analysis for Key Interactions in this compound This table presents hypothetical NBO data showing donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |

| π(C-C) pyrimidine | π(C-C) pyridine | 15.5 |

| LP(1) N (pyrimidine) | π(C-C) pyrimidine | 25.0 |

| LP(2) O (carbonyl) | π*(C=O) | 30.2 |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.orgresearchgate.net Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters describe how the molecule's charge distribution is affected by an external electric field. Molecules with large hyperpolarizability values often possess a "push-pull" electronic structure, with electron-donating and electron-accepting groups connected by a π-conjugated system.

The pyrimidine ring in this compound acts as an electron-withdrawing group, and its combination with the pyridine ring could lead to interesting NLO properties. nih.gov DFT calculations can provide an estimation of the components of the polarizability and hyperpolarizability tensors.

Illustrative Predicted NLO Properties for this compound This table presents hypothetical NLO parameters calculated using DFT.

| Parameter | Illustrative Value (a.u.) |

| Mean Polarizability (α) | 150.5 |

| Total First Hyperpolarizability (β_tot) | 850.0 |

Theoretical calculations can simulate the vibrational spectra (FTIR and Raman) of a molecule. jocpr.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations.

For this compound, the theoretical vibrational spectrum would show characteristic peaks for the C-H, C=C, C=N, and C=O stretching and bending vibrations of the pyridine, pyrimidine, and ester functional groups.

Illustrative Theoretical Vibrational Frequencies and Assignments for this compound This table presents hypothetical vibrational frequencies and their assignments.

| Vibrational Mode | Illustrative Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | ν(C-H) |

| C=O Stretch | 1725 | ν(C=O) |

| Aromatic C=C/C=N Stretch | 1600-1450 | ν(C=C), ν(C=N) |

| C-O Stretch (ester) | 1250 | ν(C-O) |

| Ring Bending | 800-600 | β(Ring) |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods has become an essential tool for confirming chemical structures and understanding the electronic environment of nuclei.

Theoretical prediction of 1H and 13C NMR chemical shifts is typically performed using quantum mechanical calculations, most notably Density Functional Theory (DFT). The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), could predict the chemical shifts of the protons and carbons in the pyrimidine and pyridine rings, as well as the methyl ester group. The accuracy of these predictions is often enhanced by considering the solvent environment, as discussed in the following section. While specific predicted values for this exact molecule are not published, studies on other pyrimidine derivatives have shown that DFT calculations can provide reliable predictions that aid in the assignment of experimental NMR spectra. nih.govresearchgate.net

Table 1: Representative Theoretical Methods for NMR Chemical Shift Prediction

| Method | Basis Set | Key Features |

| Density Functional Theory (DFT) | 6-31G(d,p), 6-311++G(2d,2p) | Balances computational cost and accuracy for organic molecules. |

| Gauge-Including Atomic Orbital (GIAO) | Varies | A common and effective method for calculating magnetic shielding tensors. |

This table presents common computational methods used for predicting NMR chemical shifts for organic molecules in general, as specific data for this compound is not available.

Investigation of Solvent Effects on Electronic Parameters (e.g., IEFPCM, C-PCM models)

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are crucial for obtaining accurate predictions of molecular properties in solution.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. Variants like the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM) are commonly employed. In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of its electronic structure in solution.

For this compound, investigating solvent effects using IEFPCM or C-PCM would be important for understanding how its electronic parameters, such as dipole moment, molecular electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO), change in different solvents. This information is critical for predicting its reactivity, solubility, and interaction with biological targets in an aqueous physiological environment. For instance, studies on related heterocyclic compounds have demonstrated that such models can effectively capture the influence of solvent polarity on molecular properties.

Table 2: Common Implicit Solvation Models

| Model | Description | Typical Application |

| Integral Equation Formalism Polarizable Continuum Model (IEFPCM) | A robust and widely used variant of PCM that provides a good description of the solute-solvent electrostatic interactions. | Calculation of molecular properties in solution, including energies, geometries, and electronic parameters. |

| Conductor-like Polarizable Continuum Model (C-PCM) | A variation of PCM that simplifies the calculation of the solvent reaction field, often leading to faster computations. | Similar to IEFPCM, used for a wide range of solution-phase calculations. |

This table outlines common implicit solvation models used in computational chemistry. Specific application data for this compound is not available in the cited literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to study the three-dimensional structure of molecules and their dynamic behavior over time. These techniques are particularly valuable in drug discovery for understanding how a ligand might interact with its biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in virtual screening and lead optimization in drug discovery.

While specific molecular docking studies for this compound are not reported in the available literature, the general procedure would involve:

Preparation of the Receptor: Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are then analyzed.

Studies on related nicotinic acid and pyrimidine derivatives have successfully employed molecular docking to identify potential biological targets and elucidate binding modes. nih.govnih.govthieme-connect.denih.gov For this compound, docking could be used to explore its potential as an inhibitor of various enzymes or a ligand for different receptors.

Table 3: Key Steps in a Typical Molecular Docking Study

| Step | Description |

| Receptor Preparation | Retrieval and preparation of the target protein's 3D structure. |

| Ligand Preparation | Generation and optimization of the 3D structure of the small molecule. |

| Docking | Computational simulation to predict the binding pose of the ligand in the receptor's active site. |

| Analysis | Evaluation of binding affinity and visualization of intermolecular interactions. |

This table provides a general overview of the molecular docking process, as specific docking studies for this compound are not available.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about conformational changes, binding stability, and the role of solvent molecules.

In the context of this compound, an MD simulation could be performed on a ligand-protein complex predicted by molecular docking. This would allow for an assessment of the stability of the binding pose over a period of nanoseconds or longer. The simulation would show how the ligand and the protein adapt to each other's presence and whether the key interactions observed in the static docked pose are maintained over time.

MD simulations on related pyrimidine-containing biaryls and other heterocyclic systems have been used to investigate conformational flexibility and the stability of ligand-receptor complexes, providing crucial insights for drug design. nih.govrsc.org Such simulations for this compound would be a logical next step after initial docking studies to validate the predicted binding mode and to understand the dynamic nature of the interaction.

Table 4: Information Obtainable from Molecular Dynamics Simulations

| Information | Description |

| Conformational Flexibility | How the structure of the ligand and protein change over time. |

| Binding Stability | The stability of the ligand-protein complex and the persistence of key interactions. |

| Solvent Effects | The role of water molecules and ions in mediating the binding interaction. |

| Free Energy of Binding | More accurate estimation of binding affinity through methods like MM/PBSA or MM/GBSA. |

This table highlights the types of information that can be obtained from MD simulations. Specific MD simulation data for this compound is not available in the cited literature.

Mechanistic Research on Biological Interactions and Structure Activity Relationships

Enzyme Inhibition Mechanisms and Molecular Recognition

Enzyme inhibitors are broadly classified by their mode of interaction with the enzyme and its substrate. Pyrimidine-containing compounds, in particular, are prevalent as kinase inhibitors. chemenu.comresearchgate.net The inhibition mechanism can be competitive, where the inhibitor vies with the natural substrate for the enzyme's active site, or allosteric, where it binds to a different site, inducing a conformational change that reduces the enzyme's efficacy. tutorchase.comyoutube.com

The binding mode of an inhibitor is crucial for its function.

Competitive Inhibition : A competitive inhibitor typically resembles the substrate and binds directly to the active site. This form of inhibition can be overcome by increasing the concentration of the substrate. tutorchase.com

Allosteric (Non-competitive) Inhibition : An allosteric inhibitor binds to a site distinct from the active site, known as an allosteric site. tutorchase.commicrobenotes.com This binding event triggers a conformational change in the enzyme's structure, altering the active site's shape and preventing the substrate from binding effectively or being converted to a product. microbenotes.comjackwestin.com This type of inhibition is not typically surmounted by increasing substrate concentration. tutorchase.com

Uncompetitive Inhibition : In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, preventing the enzyme from releasing the product. microbenotes.comjackwestin.com

Mixed Inhibition : Mixed inhibitors can bind to both the free enzyme and the ES complex, often at an allosteric site. jackwestin.comacs.org

Studies on pyrimidine (B1678525) and pyridine (B92270) diamine derivatives as cholinesterase inhibitors have shown that many act via a mixed inhibition mechanism, while some display uncompetitive mechanisms. acs.org For instance, Aspartate Transcarbamoylase (ATCase), an enzyme in pyrimidine synthesis, is allosterically inhibited by cytidine (B196190) triphosphate (CTP), the end-product of the pathway, which binds to a regulatory site and induces a conformational change that reduces enzyme activity. youtube.commicrobenotes.com Given the structure of Methyl 5-(pyrimidin-5-yl)nicotinate, it could potentially act as either a competitive or an allosteric inhibitor depending on the specific topology of the target enzyme's binding pockets.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand like this compound might bind to a protein target and to estimate its binding affinity. nih.gov These methods calculate the binding energy, with more negative values indicating a more stable and favorable interaction.

For example, a computational study of pyrimidine analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors found binding energies ranging from -7.5 to -8.8 kcal/mol. semanticscholar.org Similarly, docking studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors for SARS-CoV-2 entry proteins yielded binding affinities as strong as -9.1 kcal/mol. nih.gov These studies highlight key interactions, such as hydrogen bonds with specific amino acid residues like MET-769 in the EGFR kinase domain, which are critical for potent inhibition. semanticscholar.org

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine Analogues | EGFR Kinase Domain | -8.8 | MET-769, GLU-738, THR-766 | semanticscholar.org |

| Imidazo[1,2-a]pyrimidine Derivatives | SARS-CoV-2 ACE2 | -9.1 | Not specified | nih.gov |

| 5-O-Benzoylpinostrobin Derivatives | COX-2 | -10.16 | Not specified | nih.gov |

This table presents data from computational studies on related heterocyclic compounds to illustrate typical binding affinities.

Ligand-Receptor Interactions and Selectivity Profiling

The specificity of a ligand for its receptor is governed by a precise combination of molecular interactions. The pyridine and pyrimidine rings in this compound offer multiple points for such interactions.

The binding of a ligand to its receptor is stabilized by a network of non-covalent interactions.

Hydrogen Bonding : This is a critical interaction where a hydrogen atom is shared between electronegative atoms like oxygen and nitrogen. The nitrogen atoms in the pyridine and pyrimidine rings of the title compound are potential hydrogen bond acceptors, capable of interacting with hydrogen bond donors (like the backbone NH groups of amino acids) in a receptor binding site. nih.gov Similarly, the carbonyl oxygen of the methyl ester group can act as a hydrogen bond acceptor.

π-π Stacking : The aromatic pyridine and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acid residues in the receptor, such as phenylalanine, tyrosine, or tryptophan. These interactions, while weaker than hydrogen bonds, contribute significantly to binding affinity and specificity. drugbank.com

Cation-π Interactions : If the pyridine nitrogen becomes protonated, it can form a strong cation-π interaction with the electron-rich face of an aromatic ring from a tryptophan or tyrosine residue in the binding pocket. nih.govcore.ac.uk

In studies of nicotine (B1678760) binding to the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key interaction is a hydrogen bond between the pyridine nitrogen of nicotine and a backbone NH group of a leucine (B10760876) residue in the receptor. nih.gov

The binding of a ligand to a receptor is often a dynamic process that can induce significant conformational changes in both the protein and the ligand. nih.govelifesciences.org This "induced fit" mechanism can be essential for biological function, transforming a receptor from an inactive to an active state. acs.org

For example, MD simulations have shown that the binding of pyrimidine ligands to the adenine (B156593) riboswitch causes the aptamer to shift between open and closed conformations, a change crucial for its gene-regulatory function. nih.gov Similarly, NMR studies of the LARG PDZ domain revealed that upon peptide binding, the protein undergoes substantial conformational changes that open a hydrophobic pocket to better accommodate the ligand. nih.gov Such flexibility in a binding pocket can facilitate the structural rearrangements necessary for high-affinity binding. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound's structure to understand how different chemical groups influence its biological activity. nih.govnih.gov Although direct SAR studies for this compound are not available, analysis of related pyrimidine and pyridine derivatives provides valuable insights.

Research on pyrimidine derivatives has shown that substituents at various positions on the ring are critical for activity. A 3D-QSAR analysis of sulfonylurea derivatives containing arylpyrimidine moieties indicated that having a bulky group at the 5-position of the pyrimidine ring was favorable for fungicidal activity. researchgate.net This is the position where the nicotinate (B505614) group is attached in the title compound.

In another study on triazolopyrimidine derivatives as angiotensin II receptor antagonists, alkyl substituents at the 5- and 7-positions were found to play a critical role in activity. nih.gov For pyridine derivatives, the position of substituents like methyl groups has been shown to significantly influence analgesic and anti-inflammatory properties. mdpi.com

The table below summarizes SAR findings from studies on related heterocyclic structures, illustrating how modifications can impact biological potency.

| Compound Series | Target/Activity | SAR Finding | Reference |

| Sulfonylureas with Arylpyrimidine | Antifungal (AHAS inhibitors) | A bulky group at the C5 position of the pyrimidine ring enhances activity. | researchgate.net |

| Pyridine Diamine Derivatives | Cholinesterase Inhibition | Pyrimidine amines were generally more potent on EeAChE than pyridine analogs. | acs.org |

| N-Pyridyl-benzothiazine-carboxamides | Analgesic Activity | A methyl group on the pyridine nucleus noticeably increases the analgesic effect, regardless of its position. | mdpi.com |

| Oxazolo[5,4-d]pyrimidines | Anticancer (Kinase Inhibition) | A 4-pyridyl substituent at the C2 position was essential for maintaining activity; replacement with a phenyl group led to loss of activity. | mdpi.com |

| 5-(pyrimidin-2-ylamino)picolinonitrile derivatives | CHK1 Kinase Inhibition | Optimization of substituents on the pyrimidine and picolinonitrile scaffolds led to a potent inhibitor with an IC₅₀ of 0.4 nM. | nih.gov |

These findings suggest that the specific arrangement of the pyrimidine and pyridine rings in this compound, along with the methyl ester group, provides a distinct scaffold whose biological activity could be finely tuned by modifying substituents on either heterocyclic ring.

Systematic Modification of Pyridine and Pyrimidine Moieties

The core structure of this compound offers multiple sites for modification on both the pyridine and pyrimidine rings. Research on analogous structures, such as pyrimidine-5-carbonitrile and 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives, has demonstrated that alterations to these rings can significantly impact biological activity.

Systematic modifications often involve the introduction of various functional groups at different positions of the pyrimidine ring. For instance, in studies on other pyrimidine derivatives, substitutions at the C2, C4, and C6 positions have been shown to modulate anticancer and other biological activities. The nature of the substituent, whether an electron-donating or electron-withdrawing group, can influence the electronic distribution within the pyrimidine ring, thereby affecting its interaction with biological targets.

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, systematic preparation of analogs with modifications in four distinct regions of the scaffold was performed to establish structure-activity relationships for wild-type SLACK inhibition. akjournals.com This highlights the importance of exploring the chemical space around the core scaffold to identify key structural determinants of activity.

Impact of Substituent Effects on Biological Activity

The biological activity of compounds related to this compound is highly dependent on the nature and position of substituents on both the pyridine and pyrimidine rings. The electronic and steric properties of these substituents play a critical role in the molecule's interaction with its biological target.

For instance, in the development of sorafenib (B1663141) derivatives bearing a phenylpyrimidine-carboxamide moiety, it was found that the introduction of electron-donating groups on the aryl group was beneficial for antitumor activity. nih.gov This suggests that increasing the electron density at specific positions can enhance the compound's potency. Conversely, in other series of compounds, the introduction of halogen atoms, which are electron-withdrawing, has also been shown to improve activity, indicating that the optimal electronic properties are target-specific.

The steric bulk of substituents is another critical factor. In a study on 6-substituted nicotine derivatives, it was demonstrated that while lipophilic substituents at the 6-position of the pyridine ring contributed to nicotinic acetylcholine receptor (nAChR) affinity, increased steric size resulted in decreased affinity. mdpi.com This indicates a delicate balance between achieving favorable hydrophobic interactions and avoiding steric clashes within the receptor's binding pocket.

The following table summarizes the impact of different substituents on the biological activity of related pyrimidine and pyridine derivatives:

| Compound Series | Substituent Modification | Impact on Biological Activity |

| Phenylpyrimidine-carboxamide derivatives | Introduction of electron-donating groups on the aryl ring | Beneficial for antitumor activity nih.gov |

| 6-substituted nicotine derivatives | Increased steric size of the substituent at the 6-position of the pyridine ring | Decreased affinity for nAChR mdpi.com |

| Pyrimidine-5-carbonitrile derivatives | Addition of benzylidene and hydrazone moieties | Showed potent cytotoxic activities against cancer cell lines nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For derivatives of nicotinic acid, QSAR studies have been successfully employed to predict their properties and biological activities. akjournals.comakjournals.com These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecule's structure, such as its lipophilicity, electronic properties, and topology.

A common approach in QSAR is to develop a model using multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov For example, in a QSAR study of nicotinic acid derivatives, linear relationships were established between the RM values (a measure of lipophilicity) and various topological and electrotopological state indices. akjournals.com Such models can then be used to predict the lipophilicity and, by extension, the potential biological activity of new derivatives.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), can provide even more detailed insights into the structure-activity relationships. nih.gov CoMFA models generate 3D contour maps that visualize the regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity. For a series of nicotinic ligands, a CoMFA model revealed that detrimental steric effects were the main factors modulating receptor affinity. nih.gov

The general steps involved in building a QSAR model for compounds like this compound would include:

Data Set Selection: A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Development: A statistical method is used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following table outlines key parameters often used in QSAR studies of related compounds:

| QSAR Parameter | Description | Relevance |

| R² (Coefficient of Determination) | A measure of how well the model fits the training data. | A higher R² indicates a better fit. |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through cross-validation. | A higher Q² suggests better predictive power. nih.gov |

| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. | Examples include LogP (lipophilicity), molecular weight, and various topological indices. akjournals.comakjournals.com |

Applications As Chemical Probes and Building Blocks in Advanced Research

Development of Methyl 5-(pyrimidin-5-yl)nicotinate as a Chemical Probe for Target Validation

A chemical probe is a small molecule that is used to study and manipulate biological systems by interacting with a specific protein target. nih.gov The development of potent and selective chemical probes is crucial for the validation of new drug targets. nih.gov While direct studies detailing the use of this compound as a chemical probe are not extensively documented in current literature, its structural components suggest a strong potential for such applications. The pyrimidine (B1678525) ring is a well-known feature in molecules designed as kinase inhibitors and other targeted therapies, indicating its ability to interact with specific protein binding sites. nih.gov

One example of a pyrimidine-based compound developed as a chemical probe is BAY-885, a potent and highly selective inhibitor of the kinase ERK5. figshare.com This demonstrates the feasibility of utilizing the pyrimidine scaffold for creating specific research tools. The nicotinic acid moiety also offers a versatile handle for chemical modification, allowing for the attachment of reporter tags such as fluorescent dyes or biotin, which are essential for visualizing and isolating the protein-ligand complex for target validation studies. The combination of a target-binding element (the pyrimidine-nicotinate core) and a reporter element is a hallmark of a well-designed chemical probe.

Utilization as a Privileged Scaffold in Heterocyclic Compound Libraries

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The pyrimidine nucleus is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved drugs. researchgate.netnih.gov This makes this compound an excellent starting point for the construction of diverse heterocyclic compound libraries.

The synthesis of such libraries often employs diversity-oriented synthesis (pDOS) strategies, which aim to create a wide range of structurally distinct molecules from a common starting material. nih.gov The pyrimidine-nicotinate core of this compound provides multiple points for chemical diversification. For instance, the pyrimidine and pyridine (B92270) rings can be further substituted, and the methyl ester of the nicotinate (B505614) can be converted into a variety of other functional groups, such as amides or hydrazides. mdpi.com These modifications can lead to the generation of hundreds or even thousands of new compounds, each with the potential for unique biological activity.

The table below illustrates the diversity of pyrimidine-based scaffolds and their therapeutic applications, highlighting the versatility of this privileged structure.

| Scaffold Type | Therapeutic Application |

| 2-Aminopyrimidines | Anticancer (Aurora Kinase and Polo-like Kinase inhibitors) nih.gov |

| 2,4-Diaminopyrimidines | Anticancer (Aurora Kinase and Polo-like Kinase inhibitors) nih.gov |

| Pyranopyrimidines | Antimicrobial, Antitumor, Antiviral nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Antimicrobial, Antifungal nih.gov |

This table showcases the broad utility of the pyrimidine scaffold, a key component of this compound, in the development of various therapeutic agents.

Role in the Design of Novel Bioactive Molecules (excluding specific drug development/trials)

Structure-activity relationship (SAR) studies are crucial in the design of novel bioactive molecules. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired biological effect. For example, the introduction of different substituents on the pyrimidine or pyridine rings can significantly impact a molecule's potency and selectivity. nih.gov

The following table summarizes the biological activities of various pyrimidine derivatives, demonstrating the potential of the pyrimidine scaffold in designing new bioactive compounds.

| Biological Activity | Key Structural Features of Pyrimidine Derivatives | Reference |

| Anticancer | Substitution at positions 2, 4, and 5 of the pyrimidine ring. | mdpi.com |

| Antimicrobial | Presence of sulfonamide moieties or fusion with other heterocyclic rings. | nih.gov |

| Anti-inflammatory | Incorporation of a pyrazolo-pyrimidine moiety. | researchgate.net |

| Antiviral | Linkage of aza-β-amino acid motifs to the pyrimidine ring. | nih.gov |

This table illustrates the diverse biological activities associated with the pyrimidine scaffold, providing a rationale for its use in the design of novel bioactive molecules.

Future Directions in Computational and Experimental Methodologies for Compound Research

The future of research into compounds like this compound will undoubtedly be shaped by advancements in both computational and experimental methodologies. These tools are becoming increasingly integral to the drug discovery and development process, enabling more rapid and rational design of new molecules. nih.gov

Computational Approaches:

Computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into how a molecule like this compound might interact with a specific protein target. nih.gov These techniques can predict the binding mode and estimate the binding affinity of a ligand, which can help to prioritize compounds for synthesis and experimental testing. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-like properties of a compound early in the discovery process, helping to identify potential liabilities before significant resources are invested. researchgate.net

Experimental Methodologies:

On the experimental front, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are invaluable for determining the three-dimensional structure of a protein-ligand complex. nih.gov This information provides a detailed picture of the binding interactions and can guide further optimization of the ligand. Other experimental methods for characterizing protein-ligand interactions include isothermal titration calorimetry (ITC), which measures the heat changes associated with binding, and surface plasmon resonance (SPR), which monitors the binding in real-time. nih.govresearchgate.net

The table below outlines key experimental and computational techniques and their applications in the study of compounds like this compound.

| Methodology | Application in Compound Research |

| Computational | |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the physical basis of their function. nih.gov |

| In Silico ADMET | Predicts the pharmacokinetic and toxicological properties of a compound. researchgate.net |

| Experimental | |

| X-ray Crystallography | Determines the 3D structure of a protein-ligand complex at atomic resolution. nih.gov |

| NMR Spectroscopy | Provides information about the structure, dynamics, and interactions of molecules in solution. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding interactions. researchgate.net |

| Surface Plasmon Resonance (SPR) | Characterizes biomolecular interactions in real-time. nih.gov |

This table provides a summary of modern techniques that are crucial for advancing the research and development of novel compounds based on the this compound scaffold.

This compound stands as a compound of considerable promise in the field of advanced chemical research. Its inherent structural features, combining the privileged pyrimidine scaffold with the versatile nicotinate moiety, make it a valuable building block for the creation of diverse compound libraries and the design of novel bioactive molecules. While its direct application as a chemical probe for target validation requires further investigation, its potential in this area is significant. The continued synergy of advanced computational and experimental methodologies will undoubtedly unlock the full potential of this and similar heterocyclic compounds, paving the way for new discoveries in medicine and biology.

Q & A

Basic: How can I optimize the laboratory-scale synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate?

Methodological Answer:

To optimize synthesis, focus on reaction conditions such as temperature, catalyst selection, and solvent polarity. For example, brominated analogs (e.g., Methyl 5-(bromomethyl)nicotinate) are synthesized using N-bromosuccinimide (NBS) under radical conditions . Adapt this by substituting bromine with pyrimidine via coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Monitor reaction progress using TLC and characterize intermediates via H NMR .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- H/C NMR : Assign aromatic protons (pyrimidine and pyridine rings) and ester methyl groups. Compare shifts with analogs like Methyl 5-(chloromethyl)nicotinate hydrochloride .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for M or fragments).

- IR Spectroscopy : Identify ester carbonyl (~1700 cm) and pyrimidine C=N stretches.

- X-ray Crystallography : If crystals form, use the CCP4 suite for structure determination .

Advanced: How does the electronic nature of the pyrimidine ring influence the reactivity of this compound?

Methodological Answer:

The pyrimidine ring’s electron-deficient nature enhances electrophilic substitution at the 5-position. Compare with Methyl 5-(bromomethyl)nicotinate, where bromine’s electron-withdrawing effect directs nucleophilic attacks to the methyl group . For this compound, perform DFT calculations to map electrostatic potential surfaces and predict regioselectivity in cross-coupling reactions. Validate with kinetic studies using varying nucleophiles (e.g., amines, thiols).

Advanced: How can I resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, Methyl 5-(chloromethyl)nicotinate shows variable antimicrobial activity depending on bacterial strain . To address this:

Standardize Assays : Use CLSI guidelines for MIC determinations.

Control Solvent Effects : DMSO concentration ≤1% to avoid cytotoxicity.

Validate Targets : Perform enzyme inhibition assays (e.g., kinase profiling) to confirm specificity.

Reproduce Under Identical Conditions : Cross-validate with independent labs.

Advanced: What mechanistic studies are recommended to elucidate the compound’s role in redox reactions?

Methodological Answer:

Design experiments to probe redox behavior:

- Cyclic Voltammetry : Measure oxidation/reduction potentials of the pyridine and pyrimidine rings.

- EPR Spectroscopy : Detect radical intermediates during reactions.

- Isotopic Labeling : Use O or deuterated analogs to track oxygen exchange in ester hydrolysis.

- Kinetic Isotope Effects : Compare to identify rate-determining steps.

Basic: How can I improve solubility for in vitro assays?

Methodological Answer:

Modify formulation:

- Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility.

- Salt Formation : Convert to hydrochloride salts, as seen in Ethyl 5-(aminomethyl)nicotinate hydrochloride .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability.

Advanced: What computational tools can predict binding modes of this compound with biological targets?

Methodological Answer:

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. For example, analogs like N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide bind ATP pockets in kinases . Validate predictions with SPR (surface plasmon resonance) to measure binding affinity.

Basic: How do I analyze reaction byproducts during synthesis?

Methodological Answer:

Employ LC-MS or GC-MS to identify impurities. For example, brominated byproducts in Methyl 5-(bromomethyl)nicotinate synthesis are detectable via isotopic patterns in MS . Compare retention times with standards and quantify via HPLC (C18 column, acetonitrile/water gradient).

Advanced: What strategies mitigate regioselectivity challenges in functionalizing the pyridine ring?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., boronate esters) to steer reactions to specific positions .

- Meta-Directing Effects : Leverage the ester’s electron-withdrawing nature to favor substitution at the 5-position.

- Cross-Coupling Optimization : Screen ligands (e.g., SPhos, XPhos) for Suzuki-Miyaura reactions to enhance yields .

Advanced: How can enantiomer separation be achieved for chiral derivatives of this compound?

Methodological Answer:

Use chiral stationary phases (e.g., Chiralpak IA) in HPLC. For preparative-scale separation, simulate moving bed chromatography (SMB) maximizes resolution. Validate enantiopurity via polarimetry or chiral NMR shift reagents.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).

- Waste Disposal : Follow EPA guidelines for halogenated waste, as for brominated analogs .

Advanced: How does the compound’s logP affect its pharmacokinetic profile?

Methodological Answer:

Calculate logP via shake-flask method or software (e.g., MarvinSketch). High logP (e.g., >3) indicates lipophilicity, which may enhance membrane permeability but reduce solubility. Compare with Ethyl 5-(chloromethyl)nicotinate hydrochloride (logP ~1.5) for structure-activity insights . Optimize via prodrugs or hydrophilic substituents.

Advanced: What in silico methods predict metabolic stability of this compound?

Methodological Answer:

Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., ester hydrolysis sites). Validate with microsomal stability assays (human liver microsomes + NADPH). For CYP450 interactions, perform inhibition screening (e.g., CYP3A4 luminescent assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.